6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine
Description
6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine is a benzothiazole derivative featuring a sulfonamide linker conjugated to a 4-methylpiperazine moiety. This compound belongs to a broader class of sulfonamide-containing heterocycles, which are widely explored in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)sulfonyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S2/c1-15-4-6-16(7-5-15)20(17,18)9-2-3-10-11(8-9)19-12(13)14-10/h2-3,8H,4-7H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVYYUGSNRVLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminobenzothiazole with 4-methylpiperazine in the presence of a sulfonylating agent such as sulfonyl chloride. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted benzothiazole derivatives with various functional groups replacing the original ones.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structures to 6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine exhibit significant antitumor activity. These compounds are known to induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that derivatives can effectively target protein kinases involved in cancer pathways, demonstrating promising results in inhibiting tumor growth.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (breast cancer) | 10 | Induces apoptosis through caspase activation |
| Compound B | HeLa (cervical cancer) | 5 | Inhibits cell cycle progression at S phase |
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Various studies have evaluated its efficacy against different bacterial strains, revealing moderate to significant activity.
Table 2: Antimicrobial Activity of 6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 10 µg/mL |
| P. aeruginosa | 15 µg/mL |
Case Study on Antibacterial Efficacy
A recent study assessed the antibacterial activity of thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than those of traditional antibiotics like linezolid.
Case Study on Cytotoxic Effects
In comparative studies evaluating the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, 6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine exhibited a remarkable reduction in cell viability at concentrations above 10 µM. This indicates its potential as a lead compound for developing new anticancer agents.
Mechanism of Action
The mechanism of action of 6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzothiazole Core
Key Analogs and Their Substituents
Comparative Analysis
- Electron-Withdrawing vs. In contrast, the 4-methoxyphenyl group (electron-donating) in compound 3c improves urease inhibition (IC₅₀ = 28.57 μg/mL) . The trifluoromethoxy group in riluzole combines lipophilicity and electron-withdrawing effects, contributing to its neuroprotective activity .
Impact on Solubility and Bioavailability :
- The 4-methylpiperazine group in the target compound likely enhances water solubility compared to lipophilic substituents like trifluoromethoxy or aryl groups. This is critical for oral bioavailability and CNS penetration.
Yield and Scalability
- Suzuki coupling typically yields 58–75% for aryl-substituted benzothiazoles , while sulfonamide reactions (e.g., ) achieve higher yields (75–94%) due to straightforward reaction conditions .
Anticancer Activity
- The Schiff base derived from 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine exhibits selective cytotoxicity against cancer cell lines, highlighting the importance of the 4-methylpiperazine group in targeting tumor pathways .
Enzyme Inhibition and Antioxidant Effects
Physicochemical Properties and Drug-Likeness
Key Parameters
| Property | Target Compound | 6-(4-Methoxyphenyl) Analog (3c) | Riluzole |
|---|---|---|---|
| Molecular Weight | ~365 g/mol (estimated) | 241.3 g/mol | 234.2 g/mol |
| LogP (Lipophilicity) | Moderate (due to sulfonyl) | Higher (aryl group) | Moderate (trifluoromethoxy) |
| Solubility | High (polar sulfonyl + piperazine) | Low (lipophilic aryl) | Moderate |
| Hydrogen Bond Acceptors | 7 | 3 | 4 |
Drug-Likeness
- The target compound’s high hydrogen-bonding capacity (7 acceptors) may limit blood-brain barrier penetration but improve target specificity.
- Analog 3c’s lower molecular weight and logP make it more suitable for peripheral targets, while riluzole’s balance enables CNS activity .
Biological Activity
6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine is a compound that combines a benzo[d]thiazole core with a sulfonamide linkage and a piperazine moiety. This unique structural arrangement suggests significant potential for biological activity, particularly in pharmacology and medicinal chemistry. The compound is characterized by the molecular formula , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur, which are crucial for its interactions in biological systems.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions. The sulfonyl chloride reacts with a piperazine derivative under conditions that often include bases such as triethylamine or N,N-diisopropylethylamine in solvents like acetonitrile or dimethyl sulfoxide at elevated temperatures. This method allows for the selective introduction of the piperazine moiety onto the benzo[d]thiazole framework, enhancing its solubility and bioavailability, which are critical for its pharmacological applications.
Biological Activity
The biological activity of 6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine has been explored primarily concerning its antitumor properties. Compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The piperazine group is known to enhance solubility and bioavailability, making this compound a promising candidate for further pharmacological development.
Anticancer Activity
Research indicates that 6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine interacts with specific targets such as protein kinases involved in cancer pathways. Binding affinity studies using techniques like surface plasmon resonance and isothermal titration calorimetry have shown promising results in inhibiting target activity.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(Methylsulfonyl)aniline | Aniline derivative with a methylsulfonyl group | Antimicrobial properties | Simpler structure, lacks thiazole ring |
| Benzo[d]thiazole derivatives | Varies with different substituents on thiazole | Anticancer activity | Diverse modifications lead to varied activities |
| Piperazine-based compounds | Contains piperazine but different functional groups | CNS activity | Often used for neurological disorders |
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have suggested antimicrobial activities against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays have indicated that derivatives of this compound exhibit significant activity against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis. For instance, certain derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against these pathogens .
Case Studies
Several case studies highlight the effectiveness of compounds similar to 6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine:
- Antitumor Efficacy : A study reported that related benzo[d]thiazole derivatives significantly inhibited cell proliferation in various cancer cell lines by inducing apoptosis through caspase activation pathways.
- Antimicrobial Evaluation : In vitro evaluations showed that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation, which is critical in treating persistent infections caused by biofilm-forming bacteria .
- Mechanism of Action : Molecular docking studies have elucidated the binding interactions between these compounds and their biological targets, providing insights into their mechanisms of action at the molecular level .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine?
- Methodology : The synthesis typically involves two key steps:
Core structure formation : React aniline derivatives with sodium thiocyanate in a bromine/glacial acetic acid solution to generate the benzo[d]thiazol-2-amine scaffold. For example, 6-substituted derivatives can be obtained by using substituted anilines .
Sulfonylation : Introduce the 4-methylpiperazine sulfonyl group via nucleophilic substitution. This may involve reacting the thiazol-2-amine intermediate with 4-methylpiperazine-1-sulfonyl chloride in a polar aprotic solvent (e.g., THF) under reflux, followed by purification via column chromatography .
- Key parameters : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the sulfonylpiperazine moiety (e.g., piperazine protons at δ 2.3–3.5 ppm) and the benzothiazole aromatic protons (δ 7.0–8.5 ppm). Use DMSO-d6 or CDCl3 as solvents .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy .
- HPLC : Assess purity using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers evaluate the cytotoxic activity of this compound against cancer cell lines?
- Methodology :
- Cell culture : Use human cancer lines (e.g., MCF-7, HEPG-2) maintained in RPMI-1640 medium with 5% FBS. Include normal fibroblast cells (e.g., WI-38) as controls .
- SRB assay : Treat cells with compound concentrations (1–100 µM) for 48 hours. Fix cells with trichloroacetic acid, stain with sulforhodamine B, and measure absorbance at 565 nm. Calculate IC50 values using nonlinear regression .
- Validation : Compare activity to reference agents (e.g., CHS-828) and validate statistical significance via ANOVA (p < 0.05) .
Q. What strategies can optimize the bioactivity of this compound through structural modifications?
- Methodology :
- Piperazine substituent variation : Replace 4-methylpiperazine with morpholine, thiomorpholine, or other heterocycles to alter lipophilicity and target interactions .
- Benzothiazole functionalization : Introduce electron-withdrawing groups (e.g., chloro, nitro) at position 6 to enhance electrophilicity. Use Friedel-Crafts acylation or Suzuki coupling for regioselective substitution .
- Hybrid analogs : Conjugate with bioactive moieties (e.g., indole, pyrazine) via amide or sulfonamide linkages. Assess ADMET properties using in silico tools like SwissADME .
Q. How should researchers address contradictions in synthetic yields or biological activity data?
- Methodology :
- Yield optimization : Screen solvents (e.g., DMF vs. THF), catalysts (e.g., DMAP), and reaction temperatures. For example, THF may improve sulfonylation efficiency compared to DCM .
- Biological variability : Replicate assays across multiple cell lines and normalize data to internal controls (e.g., β-actin). Use LC-MS to verify compound stability in culture medium .
- Structure-activity analysis : Perform molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase catalytic residues) and prioritize analogs for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
